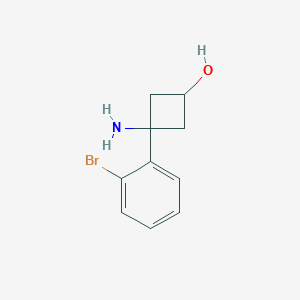

(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol

Description

(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a stereospecific amino group and a 2-bromophenyl substituent. The bromine atom at the ortho position of the aromatic ring distinguishes it from positional isomers and analogs with alternative substituents.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-amino-3-(2-bromophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |

InChI Key |

ZRPMSUMOCFTEIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Amino Group: The amino group can be introduced via an amination reaction using reagents such as ammonia or amines under appropriate conditions.

Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or other brominating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Note: Molecular weights for some compounds are estimated based on structural similarity.

Key Observations:

- Positional Isomerism : The 2-bromophenyl substituent in the target compound introduces steric hindrance compared to the 4-bromophenyl analog . This may reduce binding flexibility in biological systems but enhance selectivity for sterically constrained targets.

- Electron-Withdrawing Groups : The 3-bromo-4-fluorophenyl analog () combines bromine and fluorine, increasing electronegativity and polarity. Such modifications could improve solubility but may alter metabolic stability .

- Amino Group Modifications: Methylation of the amino group () reduces hydrogen-bonding capacity, which might decrease target affinity but improve pharmacokinetic properties like absorption .

Biological Activity

(1S,3S)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol, also known as a derivative of cyclobutane with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and the mechanisms underlying its effects based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12BrNO

- Molecular Weight : 278.57 g/mol

- CAS Number : 2094031-82-8

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance.

- Anticancer Potential : Research indicates that compounds with similar structures have shown anti-proliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it could inhibit glycosidases or proteases, which are vital in cancer progression and microbial survival.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways associated with inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

- Antimicrobial Studies :

- Anticancer Activity :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (1R,3R)-3-amino-3-(4-bromophenyl)cyclobutan-1-ol | Structure | Moderate antimicrobial | Similar structure but different halogen substitution |

| (1R,2R)-2-amino-cyclopentanol | Structure | Anticancer activity | Different ring structure influences activity |

| (1R,2R)-2-amino-cyclohexanol | Structure | Weak antimicrobial | Less potent due to increased steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.